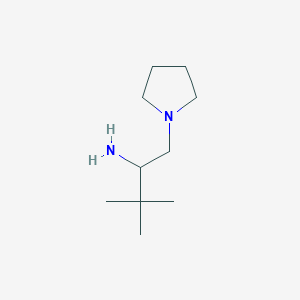
3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that include asymmetric Michael addition and stereoselective alkylation, as described in the synthesis of a key intermediate for premafloxacin, which shares the pyrrolidinyl moiety with our compound of interest . Another synthesis method for a compound with a pyridine ring involves a facile method that leads to the formation of a rigid cyclic tetramer . These methods could potentially be adapted for the synthesis of 3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine often includes heterocyclic rings, such as pyrrolidine or pyridine, which are known to influence the physical and chemical properties of the molecules . The presence of these rings can lead to the formation of supramolecular structures through hydrogen bonding and π-π stacking interactions .
Chemical Reactions Analysis
Compounds with pyrrolidine rings can undergo various chemical reactions, including cyclization to form pyrroles, as seen in the reaction of 3,4-dimethyl-2,5-hexanedione with model amines . This suggests that 3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine could also participate in similar cyclization reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing pyrrolidine and pyridine rings can be quite diverse. For instance, the presence of these rings can lead to significant steric effects that influence the stability and reactivity of the molecules . Additionally, the fluorescent properties of these compounds can change upon complexation with metals, as observed with a ligand similar to our compound of interest . The antimicrobial properties of related compounds have also been studied, indicating potential pharmaceutical applications .
Applications De Recherche Scientifique
-
Pharmacological Research
- A study reported the use of a similar compound, a 3,3-dimethyl substituted N-aryl piperidine, as an inhibitor of microsomal prostaglandin E synthases-1 (mPGES-1) . This enzyme is involved in the production of prostaglandin E2, a lipid compound with various physiological effects, including the mediation of inflammation .
- In the study, the compound potently inhibited PGE2 synthesis in an ex vivo human whole blood assay with an IC50 of 7nM .
- While “3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine” is not the exact compound used in the study, it’s possible that it could have similar pharmacological effects due to its structural similarity .
-
Chemical Synthesis
- “3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine” is available for purchase from chemical suppliers . It can be used in the field of chemistry for the synthesis of new compounds .
- The specific methods of application or experimental procedures, as well as the results or outcomes obtained, are not readily available .
-
Pharmaceutical Research
- A similar compound, a 3,3-dimethyl substituted N-aryl piperidine, has been reported as an inhibitor of microsomal prostaglandin E synthases-1 (mPGES-1) . This enzyme is involved in the production of prostaglandin E2, a lipid compound with various physiological effects, including the mediation of inflammation .
- In the study, the compound potently inhibited PGE2 synthesis in an ex vivo human whole blood assay with an IC50 of 7nM .
- While “3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine” is not the exact compound used in the study, it’s possible that it could have similar pharmacological effects due to its structural similarity .
Safety And Hazards
Propriétés
IUPAC Name |
3,3-dimethyl-1-pyrrolidin-1-ylbutan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-10(2,3)9(11)8-12-6-4-5-7-12/h9H,4-8,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWODVMXFHKPVBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN1CCCC1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406720 |
Source


|
| Record name | 3,3-dimethyl-1-pyrrolidin-1-ylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-pyrrolidin-1-ylbutan-2-amine | |
CAS RN |
844882-19-5 |
Source


|
| Record name | α-(1,1-Dimethylethyl)-1-pyrrolidineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=844882-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-dimethyl-1-pyrrolidin-1-ylbutan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

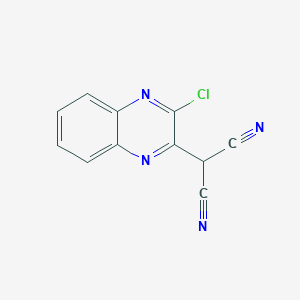
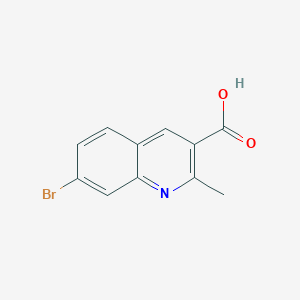
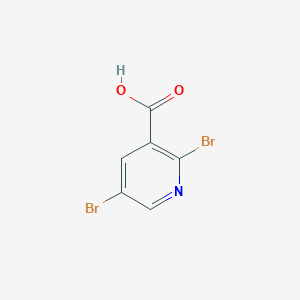
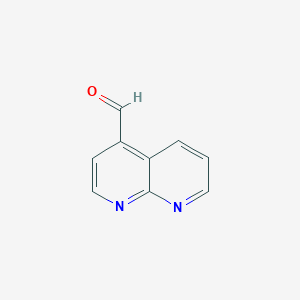
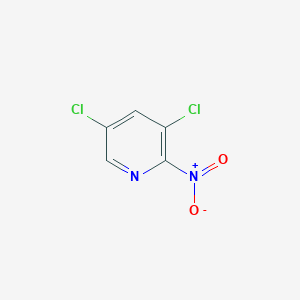

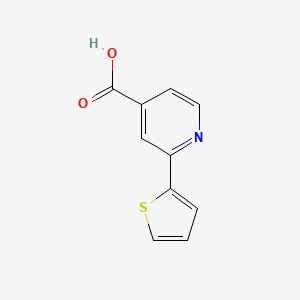
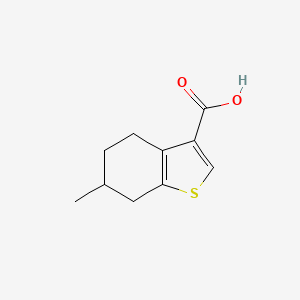

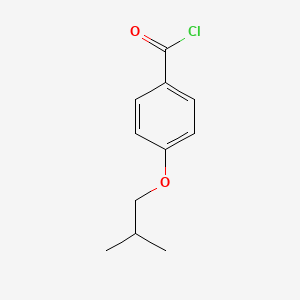

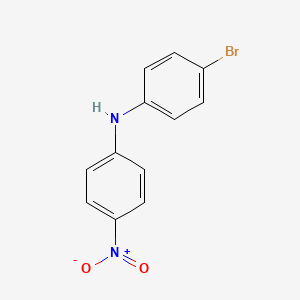
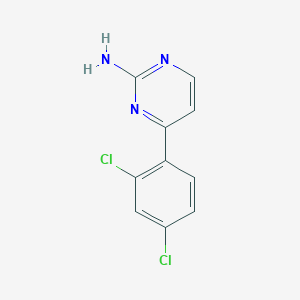
![7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1335540.png)